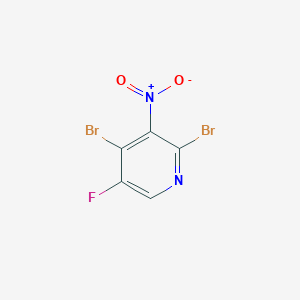

2,4-Dibromo-5-fluoro-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2FN2O2/c6-3-2(8)1-9-5(7)4(3)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKHOWBZNXYATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624548 | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-91-1 | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: A Key Building Block for Pharmaceutical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluoro-3-nitropyridine, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support its use in the synthesis of novel therapeutic agents.

Core Compound Identification and Properties

CAS Number: 884494-91-1[1][2][3][4]

Molecular Formula: C₅HBr₂FN₂O₂[1][2]

Molecular Weight: 299.88 g/mol [1][2]

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms, a fluorine atom, and a nitro group on the pyridine ring results in a unique electronic landscape, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Density | 2.287 g/cm³ | [1] |

| Boiling Point | 244 °C at 760 mmHg | [1] |

| Flash Point | 101.4 °C | [1] |

| Refractive Index | 1.623 | [1] |

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthetic route would likely start from a readily available fluorinated hydroxypyridine precursor. The subsequent steps would involve nitration followed by bromination. The electron-withdrawing nature of the nitro group facilitates the introduction of the bromine atoms.

Below is a detailed, field-proven protocol for the synthesis of the closely related 2-Bromo-5-fluoro-3-nitropyridine, which serves as an excellent model for the synthesis of the title compound.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 5-Fluoro-2-hydroxy-3-nitropyridine[5]

Materials:

-

5-Fluoro-2-hydroxy-3-nitropyridine

-

Phosphorus(V) oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a reaction vessel, add 5-Fluoro-2-hydroxy-3-nitropyridine.

-

Carefully add phosphorus(V) oxybromide (or phosphorus tribromide) (3 equivalents) to the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. Caution: Gas evolution may occur.

-

After the initial reaction subsides (approximately 5 minutes), heat the reaction mixture to 110 °C for 3 hours.

-

Monitor the reaction progress by a suitable analytical method such as LC/MS to ensure complete consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and then place the vessel in an ice bath.

-

Slowly and carefully quench the reaction by adding ice portion-wise. Caution: Vigorous gas evolution (HBr) will occur.

-

Pour the resulting mixture of liquid and solid into a beaker containing more ice.

-

Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Bromo-5-fluoro-3-nitropyridine as a brown solid.

This protocol, with appropriate modifications to the brominating agent and reaction conditions, provides a robust framework for the synthesis of this compound. The key is to achieve selective di-bromination, which may require a stronger brominating agent or longer reaction times.

Caption: Plausible synthetic pathway to this compound.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution

The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly activates the ring towards attack by nucleophiles. The bromine and fluorine atoms serve as excellent leaving groups.

The general mechanism for an SNAr reaction on this substrate involves the attack of a nucleophile on one of the carbon atoms bearing a halogen. This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group. In the final step, the aromaticity is restored by the expulsion of a halide ion (bromide or fluoride).

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The positions of the halogens (C2, C4) are both activated towards nucleophilic attack. The regioselectivity of the substitution will depend on the nature of the nucleophile and the specific reaction conditions. This differential reactivity allows for the sequential and controlled introduction of various functional groups, a highly desirable feature in the synthesis of complex molecules.

Applications in Drug Discovery and Development: A Versatile Scaffold

Halogenated and nitrated pyridines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Its utility is particularly evident in the construction of molecules targeting various therapeutic areas, including:

-

Oncology: The pyridine core is a common feature in many kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: Fluorinated pyridines have shown promise as antibacterial and antifungal agents.

-

Neuroscience: The scaffold can be elaborated to produce compounds that interact with receptors and enzymes in the central nervous system.

The strategic placement of multiple reactive sites on the this compound ring allows for the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any halogenated and nitrated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including gloves and safety glasses, is essential to avoid contact with skin and eyes.[1]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the pharmaceutical industry. Its unique combination of functional groups provides a powerful platform for the synthesis of novel and complex molecules. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

-

LookChem. Cas 884494-91-1,this compound. [Link]

-

ChemBuyersGuide.com. AiFChem, an XtalPi Company. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

AccelaChem. 2454396-72-4,2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine. [Link]

-

Reagentia. This compound (1 x 100 mg). [Link]

- Google Patents. US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

SlidePlayer. Nucleophilic Substitution Reactions. [Link]

- Google Patents.

-

Chengdu Yunyi International Trade Co., Ltd. 2,4-DIBROMO-5-NITROPYRIDINE. [Link]

-

LinkedIn. Exploring the Biological Activity of 2-Bromo-5-fluoro-3-nitropyridine Derivatives. [Link]

-

Chegg. Solved Show the arrow pushing mechanism for the reaction. [Link]

-

ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.. [Link]

-

National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

- Google Patents.

- Google Patents. US2606118A - Stabilizing agent for single powder photographic developers.

- Google Patents.

- Google Patents.

-

LinkedIn. Mastering Organic Synthesis: The Role of 3-Bromo-2-fluoro-5-nitropyridine. [Link]

-

ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. [Link]

Sources

An In-depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of electron-withdrawing groups and reactive halogen substituents makes it a versatile building block for the synthesis of complex molecular architectures. The presence of two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3 on the pyridine ring creates a distinct electronic landscape that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 884494-91-1 | [ChemScene, 2024], [ECHEMI, 2024] |

| Molecular Formula | C₅HBr₂FN₂O₂ | [ChemScene, 2024], [ECHEMI, 2024] |

| Molecular Weight | 299.88 g/mol | [ChemScene, 2024], [ECHEMI, 2024] |

| Appearance | Light yellow to yellow solid | [Guidechem, 2024] |

| Boiling Point (Predicted) | 244.0 ± 35.0 °C at 760 mmHg | [ChemicalBook, 2024], [ECHEMI, 2024] |

| Density (Predicted) | 2.287 ± 0.06 g/cm³ | [ChemicalBook, 2024], [ECHEMI, 2024] |

| Flash Point (Predicted) | 101.4 °C | [ECHEMI, 2024] |

| Refractive Index (Predicted) | 1.623 | [ECHEMI, 2024] |

| Solubility | Sparingly soluble in water. Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | [Guidechem, 2024] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage under an inert atmosphere at 2-8°C. | [ECHEMI, 2024], [ChemScene, 2024] |

Spectral Data

Synthesis

A potential synthetic route to this compound can be extrapolated from the synthesis of similar compounds, such as 2-bromo-5-fluoro-3-nitropyridine.[2] A plausible approach would involve the direct bromination of a suitable fluorinated nitropyridine precursor.

Caption: A potential synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Starting Material: Begin with 5-fluoro-3-nitropyridine.

-

Bromination: In a suitable solvent (e.g., oleum or a chlorinated solvent), treat the starting material with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction would likely require elevated temperatures to facilitate the introduction of two bromine atoms onto the electron-deficient pyridine ring. The positions of bromination (C2 and C4) are directed by the existing substituents.

-

Work-up and Purification: After the reaction is complete, the mixture would be carefully quenched with a reducing agent to remove excess bromine, followed by neutralization. The crude product would then be extracted with an organic solvent. Purification would likely be achieved through column chromatography or recrystallization to yield pure this compound.

Causality behind Experimental Choices:

-

Choice of Starting Material: 5-Fluoro-3-nitropyridine provides the core scaffold with the required fluorine and nitro substituents in the correct relative positions.

-

Brominating Agent and Catalyst: Bromine in the presence of a Lewis acid is a standard method for the bromination of aromatic and heteroaromatic rings. The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine.

-

Reaction Conditions: The electron-withdrawing nature of the nitro and fluoro groups deactivates the pyridine ring towards electrophilic substitution. Therefore, forcing conditions, such as elevated temperatures, are likely necessary to achieve dibromination.

-

Purification: Due to the potential for side products and unreacted starting material, chromatographic purification or recrystallization is essential to obtain the product in high purity, which is critical for subsequent applications in drug synthesis.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of multiple reactive sites, making it a valuable and versatile building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, amplified by the nitro and fluoro groups, activates the C-Br bonds towards nucleophilic aromatic substitution (SNA r).[3] Furthermore, the bromine atoms provide handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[3]

Nucleophilic Aromatic Substitution (SNA r)

The bromine atoms at the 2- and 4-positions are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution is influenced by the electronic effects of the substituents and the nature of the nucleophile. The nitro group at the 3-position provides significant activation for nucleophilic attack at the adjacent 2- and 4-positions by stabilizing the negatively charged Meisenheimer intermediate.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on this compound.

Experimental Protocol: Reaction with an Amine (Illustrative)

-

Reaction Setup: To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a primary or secondary amine (1-1.2 equivalents).

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Rationale for Protocol:

-

Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the charged intermediate and reactants.

-

Base: The use of a non-nucleophilic base is crucial to prevent it from competing with the desired amine nucleophile.

-

Temperature: Heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 4-positions serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the dibromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: The Heck reaction enables the formation of a C-C bond between the dibromopyridine and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.

Significance in Drug Development:

The ability to selectively functionalize the this compound scaffold through SNAr and cross-coupling reactions makes it a highly valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.[4] The pyridine core is a common motif in many approved drugs, and the diverse substitution patterns achievable with this building block allow for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, providing a key point for further derivatization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of contact, rinse the affected area with plenty of water.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of novel and complex molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of new therapeutic agents. This guide serves as a valuable resource for researchers and scientists, enabling them to harness the full potential of this important synthetic intermediate.

References

-

Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. (n.d.). Retrieved from [Link]

-

Exploring the Biological Activity of 2-Bromo-5-fluoro-3-nitropyridine Derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis and Reactivity of 2,4-Dibromo-5-fluoro-3-nitropyridine

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a significant number of FDA-approved drugs.[1] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates.[2] This often leads to improved metabolic stability, permeability, potency, and target binding.[2] Highly functionalized pyridines, such as 2,4-Dibromo-5-fluoro-3-nitropyridine, are particularly valuable as versatile building blocks. They offer multiple reaction sites for diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and handling in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 884494-91-1 | [3][4][5][6] |

| Molecular Formula | C₅HBr₂FN₂O₂ | [3][4] |

| Molecular Weight | 299.88 g/mol | [3][4] |

| Density | 2.287 g/cm³ | [3] |

| Boiling Point | 244°C at 760 mmHg | [3] |

| Flash Point | 101.4°C | [3] |

| Refractive Index | 1.623 | [3] |

Safety and Handling:

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[3][7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory to avoid skin and eye contact.[3][7][8] It is crucial to prevent the formation of dust and aerosols during handling.[3] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[3][8]

Synthesis of this compound

The synthesis of this highly functionalized pyridine is not explicitly detailed in the provided search results. However, a plausible synthetic route can be inferred from related transformations of substituted pyridines. A common strategy for introducing bromine atoms to a pyridine ring is through electrophilic bromination or by utilizing brominating agents on activated pyridine derivatives. The nitro and fluoro groups are typically introduced through nitration and fluorination reactions, respectively. The precise sequence of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

A potential precursor could be a fluorinated nitropyridine, which is then subjected to bromination. The electron-withdrawing nature of the nitro and fluoro groups deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions. Alternatively, a dihydroxypyridine could be a starting point, followed by nitration, fluorination, and subsequent conversion of the hydroxyl groups to bromides, possibly using a reagent like phosphorus oxybromide.[9]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its substituents. The two bromine atoms, the fluorine atom, and the nitro group create a unique electronic landscape that allows for selective and diverse chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] The bromine and fluorine atoms are good leaving groups in this context.

The regioselectivity of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[11] The positions ortho and para to the nitro group are the most activated. In this compound, the C2 and C4 positions, bearing bromine atoms, are ortho and para to the nitro group, respectively. The C5 position with the fluorine atom is meta to the nitro group and thus less activated.

Key Insights:

-

Positional Reactivity: The bromine at the C4 position is generally more labile to nucleophilic substitution than the bromine at the C2 position due to a combination of electronic and steric factors.

-

Nucleophile Choice: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromo substituents, allowing for the introduction of diverse functional groups.[13]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) to facilitate the reaction. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds.[14][15][16]

Suzuki-Miyaura Coupling:

This reaction allows for the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents (boronic acids or esters).[15][17][18] The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. Typically, the C-Br bond at the 2-position is more reactive in Suzuki couplings of 2,4-dibromopyridine.[19]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

-

Solvent and Degassing: Add a mixture of a solvent such as dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of an alkyne moiety onto the pyridine ring, which is a valuable functional group for further transformations in medicinal chemistry.[14][20][21][22][23] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a solvent like THF or DMF.

-

Addition of Reagents: Add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) salt (e.g., CuI, 0.05 eq), and a base such as triethylamine or diisopropylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite, concentrate the filtrate, and purify the product by column chromatography.

Reactivity Logic Diagram:

Caption: Key reaction pathways for this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the different positions on the pyridine ring opens up numerous possibilities for the synthesis of complex molecules and the development of novel drug candidates. Further exploration of its reactivity with different nucleophiles and in various catalytic systems will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

References

-

Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

McNally, A. (n.d.). Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts. Grantome. [Link]

-

ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Reagentia. [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]

-

PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7. Allfluoro pharmaceutical co .ltd. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 884494-91-1 [m.chemicalbook.com]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,4-Dibromo-5-fluoro-3-nitropyridine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to accessing novel chemical space and developing potent, selective therapeutics. Among these, 2,4-dibromo-5-fluoro-3-nitropyridine has emerged as a powerhouse intermediate, offering medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This technical guide, intended for researchers and drug development professionals, delves into the core attributes of this compound, from its synthesis and unique reactivity to its application in the generation of biologically active agents.

This guide will not merely present protocols but will also provide the scientific rationale behind the experimental choices, empowering the reader to adapt and innovate. The inherent reactivity of the pyridine core, amplified by the presence of two bromine atoms, a fluorine atom, and a nitro group, creates a scaffold ripe for selective modification. This multi-functional nature is key to its utility in constructing diverse compound libraries for screening and lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-91-1 | [1][2][3][4] |

| Molecular Formula | C₅HBr₂FN₂O₂ | [1][2][3] |

| Molecular Weight | 299.88 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow crystalline powder | |

| Boiling Point | 244.0 ± 35.0 °C (Predicted) | [2][3] |

| Density | 2.287 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Purity | Typically ≥97% | [1] |

The Synthetic Pathway: Crafting the Building Block

Proposed Synthetic Route:

A plausible approach would be the direct bromination of 5-fluoro-3-nitropyridine. The electron-withdrawing nature of the nitro and fluoro groups deactivates the pyridine ring towards electrophilic substitution, but the nitrogen atom directs electrophiles to the 2- and 4-positions.

Alternatively, a more common and reliable method for introducing halogens onto a pyridine ring is through a Sandmeyer-type reaction on an aminopyridine precursor. Given the commercial availability of various aminofluoropyridines, a route involving diazotization followed by bromination is a strong possibility.

A general representation of a potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

The Reactive Core: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and regioselective reactivity, which allows for the sequential introduction of various functionalities. The pyridine ring is rendered electron-deficient by the nitro group and the fluorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions.

Regioselectivity in Substitution Reactions:

The positions on the pyridine ring exhibit differential reactivity. The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The bromine atom at C2 is generally more labile in palladium-catalyzed reactions compared to the one at C4, a common observation in substituted pyridines[7]. This differential reactivity is the cornerstone of its utility as a building block, enabling selective mono-functionalization.

Caption: Key reaction pathways for this compound.

Core Applications in Medicinal Chemistry: Building Biologically Active Molecules

Halogenated and nitrated pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, as well as antiviral and anticancer agents[4][5][8]. The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The fluorine atom, in particular, is often incorporated to enhance metabolic stability and binding interactions[9][10].

While a specific, marketed drug directly synthesized from this compound is not publicly documented, its utility can be confidently extrapolated from the extensive use of similar building blocks in drug discovery programs. A prime example is the synthesis of substituted aminopyridines, which are key components of many ATP-competitive kinase inhibitors.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific nucleophiles and coupling partners.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This reaction typically proceeds with high regioselectivity at the C4 position, which is activated by the adjacent nitro group and the para-relationship to the ring nitrogen.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

This powerful carbon-carbon bond-forming reaction is typically regioselective for the more reactive bromine atom at the C2 position.

Step-by-Step Methodology:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

| Reagent | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid. |

| Solvent | Dioxane/Water, Toluene/Water | Solubilizes reactants. |

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, this C-N bond-forming reaction is expected to be regioselective at the C2 position.

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1-5 mol% Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

-

Add an anhydrous, degassed solvent, typically toluene or 1,4-dioxane.

-

Seal the tube and heat the mixture to 80-110 °C, with stirring, until the reaction is complete as determined by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its well-defined regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse chemical functionalities. This enables the efficient construction of complex, highly substituted pyridine derivatives, a scaffold of proven importance in a wide range of therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, potent, and selective drug candidates continues to grow, the strategic application of such powerful and adaptable building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved January 2, 2026, from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2014). The role of fluorine in medicinal chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 8. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Topic: Potential Biological Activity of 2,4-Dibromo-5-fluoro-3-nitropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in a vast array of therapeutic agents.[1][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an ideal foundation for drug design. The compound 2,4-Dibromo-5-fluoro-3-nitropyridine (CAS: 884494-91-1) represents a particularly compelling starting point for the development of novel bioactive molecules.[3][4] This guide will dissect the therapeutic potential of its derivatives by exploring the strategic role of each substituent, outlining synthetic pathways for diversification, and detailing the experimental validation of their predicted biological activities.

The rationale for focusing on this specific scaffold is rooted in the synergistic interplay of its functional groups:

-

Dibromo Moieties (C2, C4): These two bromine atoms are not merely heavy atoms; they are versatile chemical handles. Their differing electronic environments allow for selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[5] Furthermore, they can participate in halogen bonding, a crucial non-covalent interaction for enhancing protein-ligand binding affinity.

-

Fluoro Group (C5): The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve binding affinity to target enzymes.[6][7]

-

Nitro Group (C3): As a potent electron-withdrawing group, the nitro moiety is a key pharmacophore in many approved drugs.[8] Its presence activates the pyridine ring for nucleophilic substitution and is often associated with specific mechanisms of action, including bioreduction in hypoxic cancer cells or within microbes to generate cytotoxic reactive species.[7][8]

This document serves as a technical whitepaper, providing not just a review of existing knowledge but a forward-looking guide for researchers aiming to unlock the potential of this promising chemical class.

Part 1: Synthetic Strategy for Derivative Library Generation

The therapeutic potential of the this compound core can only be realized through the synthesis of a diverse library of analogues. The differential reactivity of the bromine atoms at the C2 and C4 positions provides a strategic advantage for controlled, stepwise functionalization.

Key Synthetic Pathways

The primary routes for derivatization involve leveraging the bromine atoms as leaving groups in two main classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and the ring nitrogen atom makes the pyridine core electron-deficient and thus highly susceptible to SNAr reactions. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This allows for selective monosubstitution at C4 by reacting the parent compound with a wide range of nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) under controlled conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions: This family of reactions provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. By carefully selecting catalysts, ligands, and reaction conditions, one can achieve selective couplings at either the C2 or C4 position.

-

Suzuki Coupling: Introduces aryl or vinyl groups.

-

Sonogashira Coupling: Introduces alkyne moieties.

-

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds with a broad scope of amines.

-

Stille Coupling: Introduces organotin-derived fragments.[5]

-

Workflow for Library Synthesis

The following diagram illustrates a logical workflow for generating a diverse chemical library from the this compound scaffold. This approach prioritizes selective reactions to maximize structural diversity.

Caption: Synthetic workflow for creating derivative libraries.

Part 2: Predicted Biological Activities & Mechanisms of Action

Based on extensive literature precedent for related substituted pyridine and nitroaromatic compounds, derivatives of this compound are predicted to exhibit potent activity in several key therapeutic areas.

Anticancer Potential

Substituted pyridines are a cornerstone of modern oncology research.[9][10][11] Specifically, 3-nitropyridine analogues have been identified as a novel class of potent microtubule-targeting agents.[12]

Predicted Mechanism: Microtubule Destabilization

-

Binding to Tubulin: The derivatives are hypothesized to enter rapidly dividing cancer cells and bind to the colchicine-binding site on β-tubulin.[12] This binding event physically obstructs the polymerization of tubulin dimers into microtubules.

-

Disruption of Mitotic Spindle: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[12]

-

Cell Cycle Arrest: Cells are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle.[12]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12]

This mechanism suggests that these compounds would be selectively active against rapidly dividing cancer cells while having less effect on quiescent, healthy cells.[12]

Caption: Proposed mechanism for anticancer activity.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents.[13][14][15] The presence of both a nitro group and a fluorine atom on the scaffold is particularly promising for developing novel anti-infectives.

Predicted Mechanism: Nitroreductase-Mediated Activation

This mechanism is analogous to that of established nitroaromatic antibiotics like metronidazole.[8]

-

Cellular Uptake: The compound's lipophilicity, enhanced by the fluorine and bromine atoms, facilitates its diffusion across the microbial cell wall and membrane.[7]

-

Bioreduction: Inside the microorganism (particularly anaerobic bacteria or certain fungi), the nitro group is reduced by specific nitroreductase enzymes. This process is inefficient in mammalian cells, providing a basis for selective toxicity.[8]

-

Generation of Reactive Species: The reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine radicals.

-

Cellular Damage: These reactive species cause widespread, non-specific damage to critical cellular macromolecules, including DNA, RNA, and proteins, leading to microbial cell death.[7]

Caption: Proposed mechanism for antimicrobial activity.

Enzyme Inhibition

The strategic placement of a fluorine atom suggests that these derivatives could also function as potent, mechanism-based enzyme inhibitors.[16][17] Fluorinated compounds are known to act as transition-state analogues or suicide inhibitors for a variety of enzyme classes.[18]

Predicted Mechanism: Formation of Stabilized Enzyme-Inhibitor Complexes

The high electronegativity of fluorine can stabilize a tetrahedral intermediate formed between the inhibitor and a key catalytic residue (e.g., a serine or cysteine) in an enzyme's active site.[18] This creates a highly stable, often covalent, complex that effectively inactivates the enzyme. This mechanism could be relevant for targeting kinases in cancer or essential metabolic enzymes in pathogens.

Part 3: Core Experimental Protocols

To validate the predicted biological activities, a series of well-established, robust assays should be employed. The following protocols are provided as a guide for researchers.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay quantitatively measures the ability of a compound to reduce the viability of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow sufficient time for viable cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast. The purpose of this step is to allow microbial growth in the absence of effective inhibition.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Part 4: Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, structured tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Anticancer Activity Data

| Derivative ID | R¹ (C4-substituent) | R² (C2-substituent) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |

| Parent | -Br | -Br | > 50 | > 50 |

| PD-01 | -NH(CH₂CH₃) | -Br | 15.2 | 21.8 |

| PD-02 | -Phenyl | -Br | 8.5 | 10.1 |

| PD-03 | -Phenyl | -NH₂ | 0.9 | 1.3 |

| Doxorubicin | (Control) | (Control) | 0.5 | 0.8 |

Interpretation: This hypothetical data suggests that substitution at the C4 position with a phenyl group (PD-02) improves activity over an ethylamine group (PD-01). Further substitution at the C2 position with an amino group (PD-03) dramatically enhances potency, indicating a positive SAR for this combination.

Table 2: Hypothetical Antimicrobial Activity Data

| Derivative ID | R¹ (C4-substituent) | R² (C2-substituent) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |

| Parent | -Br | -Br | 128 | > 128 |

| PD-04 | -SCH₃ | -Br | 32 | 64 |

| PD-05 | -Morpholino | -Br | 16 | 32 |

| PD-06 | -Morpholino | -Phenyl | 4 | 8 |

| Ciprofloxacin | (Control) | (Control) | 1 | 0.5 |

Interpretation: This hypothetical data indicates that introducing a morpholino group at C4 (PD-05) is beneficial. Subsequent Suzuki coupling at C2 (PD-06) further boosts activity against both Gram-positive and Gram-negative bacteria, highlighting a promising avenue for development.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its strategic substitution pattern allows for the creation of diverse chemical libraries with significant potential for potent anticancer and antimicrobial activity. The proposed mechanisms of action—microtubule destabilization and nitroreductase-mediated cytotoxicity—are well-precedented and provide a solid foundation for a rational drug design program.

Future work should focus on:

-

Synthesis and Screening: Execution of the proposed synthetic workflow to generate a library of derivatives, followed by systematic screening using the described protocols.

-

Structure-Activity Relationship (SAR) Studies: In-depth analysis of the screening data to build a robust SAR model that can guide the design of next-generation compounds with improved potency and selectivity.

-

Mechanism of Action Validation: For lead compounds, performing detailed mechanistic studies such as cell cycle analysis, tubulin polymerization assays, and nitroreductase activity assays to confirm the hypothesized mechanisms.

-

In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models of cancer and infectious disease to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By following the strategic and methodological framework outlined in this guide, researchers can efficiently explore the chemical space around this scaffold and potentially uncover new lead compounds to address critical unmet needs in oncology and infectious disease.

References

- Lee JS, Paull K, Alvarez M, Hose C, Monks A, Grever M, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. PMC.

- Allied Academies (2016) Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.

- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022) PMC.

- (2024) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.

- 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed.

- Synthesis and biological evaluation of pyridine derivatives as antimicrobial agents.

- (2025) Enzyme inhibition by fluoro compounds. ResearchGate.

- Fluorinated mechanism-based inhibitors: common themes and recent developments.

- (2024) Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. NIH.

- Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Exploring the Biological Activity of 2-Bromo-5-fluoro-3-nitropyridine Derivatives.

- This compound. ChemScene.

- (2023) Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.

- Inhibitor fluorination pattern tunes chemically induced protein dimerization. PMC.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.

- (2007) SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.

- This compound. ChemicalBook.

- Biological Activities of Pyridine Derivatives. BOC Sciences.

- 2,4-DIBROMO-5-NITROPYRIDINE 4487-57-4 wiki. Guidechem.

- Buy this compound from Chongqing Chemdad. ECHEMI.

- This compound (1 x 100 mg). Reagentia.

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- (2024) Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.

- 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol. BLDpharm.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 884494-91-1 [m.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rroij.com [rroij.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dibromo-5-fluoro-3-nitropyridine: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Heterocyclic Building Block

2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a nitro group—offers multiple reactive sites for elaboration into more complex molecular architectures. Such polysubstituted pyridines are key scaffolds in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of electron-withdrawing groups and halogens allows for selective and diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.

This technical guide provides an in-depth, albeit predictive, analysis of the key spectroscopic features of this compound. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for researchers to confirm the identity, purity, and structure of this compound during synthesis and subsequent applications. The following sections are structured to provide not just the predicted data, but also the scientific rationale behind these predictions, grounded in established spectroscopic principles.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the electronic and steric properties of the molecule, which in turn governs its spectroscopic behavior.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 884494-91-1 | [1][2] |

| Molecular Formula | C₅HBr₂FN₂O₂ | [1][2] |

| Molecular Weight | 299.88 g/mol | [1][2] |

| Exact Mass | 299.8779 g/mol | [3] |

| Predicted Density | 2.287 g/cm³ | [1][3] |

| Predicted Boiling Point | 244.0 °C at 760 mmHg | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

Caption: General workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the proton at the C-6 position.

-

Chemical Shift (δ): The proton at C-6 is on an electron-deficient pyridine ring, further deshielded by the adjacent nitrogen atom and the cumulative electron-withdrawing effects of the nitro and halogen substituents. Its chemical shift is predicted to be in the aromatic region, likely between 8.5 and 8.9 ppm .

-

Multiplicity: This proton will couple with the adjacent fluorine atom at C-5. This will result in a doublet .

-

Coupling Constant (J): The through-bond coupling between a proton and a fluorine atom three bonds away (³JH-F) in an aromatic system is typically in the range of 6-10 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity and position of the substituents.[4][5]

-

C-2 and C-4: These carbons are directly bonded to bromine atoms. The heavy atom effect of bromine and the influence of the adjacent nitrogen and nitro group will place these signals in the approximate range of 110-125 ppm .

-

C-3: This carbon is bonded to the strongly electron-withdrawing nitro group. This will cause a significant downfield shift, predicted to be in the range of 145-155 ppm .

-

C-5: This carbon is bonded to fluorine, which has a strong inductive effect but also a mesomeric effect that can be shielding. The chemical shift will be a balance of these effects, and it will be split into a doublet due to one-bond coupling with fluorine (¹JC-F), which is typically large (240-260 Hz). The predicted chemical shift is in the range of 150-160 ppm .

-

C-6: This carbon is bonded to the single hydrogen atom and is adjacent to the ring nitrogen. It is expected to be the most downfield of the C-H carbons, predicted in the range of 140-150 ppm . It will also exhibit coupling to the fluorine atom at C-5 (²JC-F).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[6][7]

-

Chemical Shift (δ): For fluoroaromatic compounds, the chemical shift can vary widely. For a fluorine atom on a pyridine ring substituted with electron-withdrawing groups, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is anticipated.

-

Multiplicity: The fluorine at C-5 will couple with the adjacent proton at C-6, resulting in a doublet . The coupling constant will be the same as that observed in the ¹H NMR spectrum (³JF-H ≈ 6-10 Hz).

Table 2: Summary of Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.9 | Doublet (d) | ³JH-F = 6-10 | H-6 |

| ¹³C | 110 - 125 | Singlet (s) | - | C-2 or C-4 |

| 110 - 125 | Singlet (s) | - | C-4 or C-2 | |

| 145 - 155 | Singlet (s) | - | C-3 | |

| 150 - 160 | Doublet (d) | ¹JC-F = 240-260 | C-5 | |

| 140 - 150 | Doublet (d) | ²JC-F ≈ 20-30 | C-6 | |

| ¹⁹F | -110 to -130 | Doublet (d) | ³JF-H = 6-10 | F-5 |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Caption: General workflow for IR-based functional group analysis.

The predicted IR spectrum of this compound will be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Vibration of the single C-H bond on the pyridine ring. |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Characteristic vibrations of the pyridine aromatic system.[8] |

| 1550 - 1510 | Strong | Asymmetric NO₂ Stretch | A very strong and characteristic absorption for nitroaromatic compounds.[9][10] |

| 1360 - 1320 | Strong | Symmetric NO₂ Stretch | The second strong, characteristic band for the nitro group.[9][10] |

| 1250 - 1150 | Medium-Strong | C-F Stretch | Absorption due to the carbon-fluorine bond vibration.[11] |

| 850 - 750 | Medium | C-H Out-of-Plane Bending | Bending vibration of the isolated C-H bond on the ring. |

| 700 - 500 | Medium | C-Br Stretch | Carbon-bromine stretching vibrations typically appear at lower frequencies. |

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][12] Since this compound contains two bromine atoms, its molecular ion region will exhibit a characteristic triplet of peaks:

-

M⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

-

M+2: The peak for molecules with one ⁷⁹Br and one ⁸¹Br.

-

M+4: The peak for molecules with two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1 .[13] The nominal mass of the molecular ion (M⁺) will be 298 m/z (using ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will likely cause extensive fragmentation. The fragmentation will be directed by the weakest bonds and the most stable resulting fragments.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Major Mass Fragments

| m/z (for ⁷⁹Br) | Predicted Identity | Notes |

| 298, 300, 302 | [C₅HBr₂FN₂O₂]⁺˙ (Molecular Ion) | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 252, 254, 256 | [C₅HBr₂FN]⁺ | Loss of the nitro group (NO₂). This is a common fragmentation for nitroaromatics. |

| 219, 221 | [C₅HBrFN₂O₂]⁺ | Loss of a bromine radical. The remaining fragment will have a 1:1 isotopic pattern for one bromine. |

| 173, 175 | [C₅HFN]⁺ | Sequential loss of NO₂ and a bromine radical. |

| 140 | [C₅HFN₂O₂]⁺ | Loss of both bromine radicals. |

Standardized Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-